

## Revolutionizing iPSC Generation and Maintenance with YO-01027

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | YO-01027 |           |
| Cat. No.:            | B1670418 | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

The generation of induced pluripotent stem cells (iPSCs) has revolutionized the fields of regenerative medicine, disease modeling, and drug discovery. However, conventional reprogramming methods often rely on the use of oncogenes, such as KLF4 and c-MYC, which raises safety concerns for downstream applications. Furthermore, maintaining iPSCs in a stable, pluripotent state requires precisely defined culture conditions. **YO-01027**, also known as Dibenzazepine (DBZ), a potent and specific γ-secretase inhibitor, has emerged as a key small molecule in addressing these challenges. By inhibiting the Notch signaling pathway, **YO-01027** facilitates the generation of iPSCs without the need for oncogenic transcription factors and can be utilized in protocols for the stable maintenance of naïve-state human iPSCs.

These application notes provide detailed protocols for the use of **YO-01027** in both the generation and maintenance of iPSCs, supported by quantitative data and a comprehensive overview of the underlying signaling pathways.

## **Mechanism of Action: Notch Signaling Inhibition**

**YO-01027** functions by inhibiting  $\gamma$ -secretase, a key enzyme in the Notch signaling pathway. In somatic cells like keratinocytes, activation of the Notch pathway promotes differentiation. By inhibiting  $\gamma$ -secretase, **YO-01027** prevents the cleavage and release of the Notch intracellular



domain (NICD), which would otherwise translocate to the nucleus and activate target genes that drive differentiation and suppress pluripotency. A key target of Notch signaling in this context is the cell cycle inhibitor p21. Inhibition of Notch by **YO-01027** leads to the suppression of p21 in a p53-independent manner, thereby promoting the proliferation of undifferentiated cells and increasing the efficiency of reprogramming.[1]

# I. Application in iPSC Generation: Oncogene-Free Reprogramming of Human Keratinocytes

**YO-01027** enables the efficient reprogramming of human keratinocytes into iPSCs using only two transcription factors, OCT4 and SOX2, thus eliminating the need for the oncogenes KLF4 and c-MYC.[1] This method significantly enhances the safety profile of the resulting iPSCs.

### **Quantitative Data: Reprogramming Efficiency**

The use of **YO-01027** (specifically, the related y-secretase inhibitor DAPT in the cited study) in combination with a DOT1L inhibitor (iDOT1L) has been shown to dramatically increase the efficiency of iPSC generation from human keratinocytes.

| Reprogramming Cocktail                 | Number of TRA-1-81+<br>Colonies per 10^5 seeded<br>cells | Fold Increase vs.<br>OCT4/SOX2 |
|----------------------------------------|----------------------------------------------------------|--------------------------------|
| OCT4 + SOX2                            | ~5                                                       | 1x                             |
| OCT4 + SOX2 + DAPT (10<br>μM)          | ~25                                                      | 5x                             |
| OCT4 + SOX2 + DAPT (10<br>μM) + iDOT1L | ~250                                                     | 50x                            |

Data adapted from Ichida et al., Nat Chem Biol, 2014.

## Experimental Protocol: iPSC Generation from Human Keratinocytes

This protocol is based on the methodology described by Ichida et al., 2014.



#### Materials:

- Human neonatal keratinocytes
- Keratinocyte growth medium
- Retroviruses expressing OCT4 and SOX2
- YO-01027 (DBZ) or DAPT
- iDOT1L (optional, for enhanced efficiency)
- Human ESC medium (e.g., mTeSR1)
- Mitomycin-C treated mouse embryonic fibroblasts (MEFs)
- Matrigel
- ROCK inhibitor (Y-27632)

#### Procedure:

- Keratinocyte Culture: Culture human neonatal keratinocytes in keratinocyte growth medium.
- Retroviral Transduction:
  - On day 0, transduce keratinocytes with retroviruses encoding OCT4 and SOX2.
  - Plate the transduced cells onto MEF feeder layers.
- Small Molecule Treatment:
  - From day 1, culture the cells in human ESC medium supplemented with YO-01027 (2 μM DBZ or 10 μM DAPT). For enhanced efficiency, iDOT1L can also be added.
  - The most effective treatment window for Notch inhibition is during the early stages of reprogramming (days 1-11).
- iPSC Colony Formation and Isolation:



- Monitor the plates for the emergence of iPSC-like colonies, typically around days 14-21.
- Manually pick well-formed colonies and transfer them to fresh MEF-coated plates for expansion.
- iPSC Maintenance:
  - Culture the expanded iPSCs in human ESC medium on Matrigel-coated plates.
  - Use a ROCK inhibitor during passaging to enhance cell survival.

### Signaling Pathway in Oncogene-Free iPSC Generation



Click to download full resolution via product page

Caption: **YO-01027** inhibits  $\gamma$ -secretase, preventing Notch signaling and p21 activation, thereby promoting iPSC generation.

### **Experimental Workflow: iPSC Generation**





Click to download full resolution via product page

Caption: Workflow for generating oncogene-free iPSCs using YO-01027.



## II. Application in iPSC Maintenance: Stabilizing the Naïve State

In addition to its role in iPSC generation, **YO-01027** (DBZ), in combination with a DOT1L inhibitor (iDOT1L), has been shown to be effective in maintaining human iPSCs in a naïve-like pluripotent state under non-hypoxic conditions. This is significant because naïve-state iPSCs more closely resemble the pre-implantation epiblast and may exhibit improved differentiation potential.

### **Quantitative Data: Pluripotency Marker Expression**

The combination of DBZ and iDOT1L supports the stable, long-term expression of key pluripotency markers in naïve-like iPSCs.

| Culture Condition               | OCT4 Expression (relative to primed) | NANOG Expression (relative to primed) |
|---------------------------------|--------------------------------------|---------------------------------------|
| Primed iPSCs                    | 1.0                                  | 1.0                                   |
| Naïve-like iPSCs (DBZ + iDOT1L) | Maintained high                      | Maintained high                       |

Data is qualitative based on the findings of Nishimura et al., Regen Ther, 2020, which demonstrated stable expression.

## Experimental Protocol: Maintenance of Naïve-like Human iPSCs

This protocol is based on the methodology described by Nishimura et al., 2020.

#### Materials:

- Primed human iPSCs
- Basal medium for naïve culture (e.g., a mixture of Neurobasal and DMEM/F12)
- N2 and B27 supplements



- LIF (Leukemia Inhibitory Factor)
- bFGF (basic Fibroblast Growth Factor)
- YO-01027 (DBZ)
- iDOT1L
- ROCK inhibitor (Y-27632)
- Vitronectin-coated plates

#### Procedure:

- Preparation of Naïve Culture Medium:
  - Prepare the basal medium and supplement with N2, B27, LIF, bFGF, DBZ, and iDOT1L at their optimal concentrations.
- Conversion from Primed to Naïve State:
  - Dissociate primed iPSCs into small clumps.
  - Plate the clumps onto vitronectin-coated plates in the naïve culture medium supplemented with a ROCK inhibitor.
- Maintenance of Naïve-like iPSCs:
  - Culture the cells in the naïve culture medium, changing the medium daily.
  - Passage the cells every 2-5 days. The use of a ROCK inhibitor during passaging is recommended.
  - Naïve-like iPSCs will form characteristic dome-shaped colonies.

### Signaling Pathway in Naïve iPSC Maintenance





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Revolutionizing iPSC Generation and Maintenance with YO-01027]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670418#yo-01027-for-ipsc-generation-and-maintenance-protocols]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com